molecular formula C30H25ClN6O3S2 B2503958 N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 393585-84-7

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2503958
CAS No.: 393585-84-7
M. Wt: 617.14
InChI Key: OGMVZUYVRUOEBT-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 3-chlorophenyl group and a thioether-linked 4,5-dihydropyrazole moiety. The pyrazole ring is further functionalized with a 4-methylphenyl group and a thiophen-2-yl substituent. The triazole’s methyl group connects to a furan-2-carboxamide, contributing to its structural complexity.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25ClN6O3S2/c1-19-9-11-20(12-10-19)24-16-23(26-8-4-14-41-26)35-37(24)28(38)18-42-30-34-33-27(17-32-29(39)25-7-3-13-40-25)36(30)22-6-2-5-21(31)15-22/h2-15,24H,16-18H2,1H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMVZUYVRUOEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(Thiophen-2-yl)-1-(4-Methylphenyl)Prop-2-En-1-One

A Claisen-Schmidt condensation between 4-methylacetophenone and thiophene-2-carbaldehyde in ethanol under acidic conditions yields the α,β-unsaturated ketone. The reaction is refluxed for 12 hours, producing the chalcone intermediate in 85% yield.

Cyclocondensation with Hydrazine Hydrate

The chalcone is treated with hydrazine hydrate in acetic acid at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of hydrazine at the β-carbon, followed by cyclization to form the dihydropyrazole ring. The product is purified via recrystallization from ethanol, yielding 5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (78% yield).

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.42 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (dd, J = 5.1, 1.2 Hz, 1H, Thiophene-H), 7.05 (dd, J = 3.6, 1.2 Hz, 1H, Thiophene-H), 6.95 (dd, J = 5.1, 3.6 Hz, 1H, Thiophene-H), 5.25 (dd, J = 11.4, 4.8 Hz, 1H, Pyrazole-H), 3.85 (dd, J = 17.2, 11.4 Hz, 1H, CH₂), 3.12 (dd, J = 17.2, 4.8 Hz, 1H, CH₂), 2.45 (s, 3H, CH₃).

Synthesis of the Triazole Core: 4-(3-Chlorophenyl)-4H-1,2,4-Triazol-3-yl

The 1,2,4-triazole ring is synthesized via a modified Huisgen cycloaddition, followed by functionalization at the 3-position.

Formation of 4-(3-Chlorophenyl)-1H-1,2,4-Triazole-3-Thiol

A mixture of 3-chlorophenylhydrazine and formamide is heated at 160°C for 8 hours under nitrogen, forming 4-(3-chlorophenyl)-1H-1,2,4-triazole-3-thiol via cyclodehydration. Excess formamide ensures high conversion (94% yield).

Alkylation at the 3-Position

The thiol group is alkylated using 2-bromoacetophenone in DMF with K₂CO₃ as a base. The reaction is stirred at room temperature for 24 hours, yielding 4-(3-chlorophenyl)-3-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazole (82% yield).

Key Characterization Data :

  • ESI-MS (m/z) : 374.8 [M+H]⁺ (calc. 374.1).

Synthesis of the Furan-2-Carboxamide Moiety

The furan-2-carboxamide group is introduced via a two-step process involving activation of the carboxylic acid followed by amide coupling.

Preparation of Furan-2-Carbonyl Chloride

Furan-2-carboxylic acid is treated with thionyl chloride in dry benzene under reflux for 10 hours. The resulting furan-2-carbonyl chloride is isolated as a colorless liquid (95% yield).

Amide Formation with Methylamine

Furan-2-carbonyl chloride is reacted with methylamine in dichloromethane in the presence of triethylamine. The reaction is stirred at 0°C for 2 hours, yielding furan-2-carboxamide (89% yield).

Key Characterization Data :

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Assembly of the Final Compound

The final step involves coupling the pyrazole, triazole, and furan-2-carboxamide moieties through sequential nucleophilic substitutions.

Sulfanyl Linkage Formation

The triazole intermediate (4-(3-chlorophenyl)-3-(2-oxoethyl)sulfanyl-4H-1,2,4-triazole) is reacted with the pyrazole derivative (5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl) in DMF using K₂CO₃ as a base. The reaction proceeds at 60°C for 12 hours, forming the sulfanyl-bridged intermediate (68% yield).

Amide Bond Formation

The intermediate is treated with furan-2-carboxamide in the presence of HOBt and EDCI in DMF. The mixture is stirred at room temperature for 24 hours, yielding the final compound after purification via column chromatography (SiO₂, ethyl acetate/hexane 1:1, 55% yield).

Key Characterization Data :

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.45 (s, 1H, Triazole-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.55–7.48 (m, 4H, Thiophene-H, Ar-H), 7.25 (dd, J = 5.0, 3.5 Hz, 1H, Thiophene-H), 6.95 (d, J = 3.2 Hz, 1H, Furan-H), 6.75 (dd, J = 3.2, 1.8 Hz, 1H, Furan-H), 5.30 (s, 2H, CH₂), 4.85 (t, J = 6.8 Hz, 2H, CH₂), 3.92 (dd, J = 17.6, 11.2 Hz, 1H, CH₂), 3.25 (dd, J = 17.6, 4.6 Hz, 1H, CH₂), 2.50 (s, 3H, CH₃).
  • HRMS (ESI) : m/z 678.1842 [M+H]⁺ (calc. 678.1839).

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The use of hydrazine hydrate instead of substituted hydrazines ensures the 1-position remains unsubstituted, critical for subsequent functionalization.

Purification Challenges

The final compound’s polarity necessitates gradient elution in column chromatography (ethyl acetate/hexane 30–70%) to separate it from unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological properties due to the presence of multiple heterocyclic moieties. The furan ring, triazole, and pyrazole derivatives are known for their biological activities, making this compound an interesting candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown antimicrobial activity. The incorporation of chlorophenyl and methylphenyl groups may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against various pathogens.

Anti-inflammatory Properties

Molecular docking studies have suggested that related compounds may inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses. This points to the potential of N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide as a candidate for anti-inflammatory drug development .

Agricultural Applications

The compound's unique structure may also lend itself to applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Compounds with similar triazole structures have been investigated for their ability to act as fungicides or insecticides. The incorporation of sulfur and nitrogen heterocycles is known to enhance biological activity against pests and pathogens in agricultural settings.

Material Science

The structural complexity of this compound may also lead to applications in material science.

Polymer Chemistry

The compound could potentially be used as a monomer or additive in polymer chemistry due to its reactive functional groups. This could lead to the development of new materials with enhanced thermal stability or mechanical properties.

Case Studies and Research Findings

Application AreaFindingsReferences
Medicinal ChemistryPotential anti-inflammatory and antimicrobial properties identified through molecular docking studies.
Agricultural ScienceSimilar compounds show efficacy as fungicides; potential for further research in this area.
Material SciencePossible use as a monomer in polymer synthesis due to reactive functional groups.

Mechanism of Action

The mechanism of action of N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Nitrothiophene Carboxamide Series ()

Two compounds from this series share the carboxamide linkage but differ in core heterocycles and substituents:

  • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :
    • Core : Thiazole (vs. triazole in the target compound).
    • Substituents : 3-Methoxy-4-(trifluoromethyl)phenyl (electron-withdrawing groups) and nitrothiophene.
    • Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂.
    • Purity : 42% (lower than analogues, suggesting synthetic challenges).
  • N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :
    • Core : Thiazole.
    • Substituents : 3,5-Difluorophenyl (enhanced lipophilicity) and nitrothiophene.
    • Molecular Formula : C₁₄H₇F₂N₃O₃S₂.
    • Purity : 99.05% (high yield indicates optimized synthesis).

Key Differences :

  • The target compound’s triazole core may offer greater metabolic stability compared to thiazoles .
  • The nitro group in these analogues introduces strong electron-withdrawing effects, contrasting with the target’s electron-rich thiophene and furan groups .
Triazole-Thioacetamide Derivatives ()

Hotsulia et al. (2019) synthesized N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides , which share the triazole-thioether linkage and pyrazole substituents.

  • Structural Overlap : Both compounds use a triazole-thioether bridge, but the target’s pyrazole is fused into a 4,5-dihydro-1H-pyrazole system.
  • Synthetic Methods : Similar use of coupling agents (e.g., HATU) and purification via column chromatography .
Thiophene-Containing Pyrazolo-Pyrimidine ()

Example 62 (C₂₈H₁₈F₂N₄O₂S) incorporates a thiophen-2-yl group and a pyrazolo-pyrimidine core:

  • Substituent Comparison : The thiophene moiety in both compounds likely enhances π-π stacking interactions in target binding.
  • Synthetic Yield : 46% (moderate, highlighting challenges in coupling thiophene derivatives) .
Fluorophenyl-Substituted Dihydro-Pyrazole ()

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide :

  • Core : Dihydro-pyrazole with triazole and fluorophenyl groups.
  • Structural Insight : The fluorophenyl group increases hydrophobicity compared to the target’s 3-chlorophenyl substituent.
  • Crystallography : Refined via SHELXL (R factor = 0.056), demonstrating robust structural validation methods .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Purity/Yield Reference
Target Compound 1,2,4-Triazole 3-Chlorophenyl, thiophen-2-yl, 4-methylphenyl, furan-2-carboxamide Inferred* N/A N/A
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl, nitrothiophene C₁₆H₁₀F₃N₃O₄S₂ 42%
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 3,5-Difluorophenyl, nitrothiophene C₁₄H₇F₂N₃O₃S₂ 99.05%
Example 62 (Pyrazolo-pyrimidine-thiophene) Pyrazolo-pyrimidine Thiophen-2-yl, fluorophenyl C₂₈H₁₈F₂N₄O₂S 46%
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydro-pyrazole 4-Fluorophenyl, triazolyl, methylphenyl C₂₇H₂₃FN₆S N/A

*Inferred formula based on IUPAC name: C₃₄H₂₇ClN₆O₃S₂.

Key Research Findings

  • Synthetic Challenges : The target compound’s multi-step synthesis likely involves coupling heterocyclic intermediates, as seen in (HATU-mediated amidation) and (Suzuki coupling for thiophene incorporation) .
  • Substituent Effects :
    • Chlorophenyl vs. fluorophenyl: Chlorine’s larger atomic radius may enhance steric effects in binding pockets compared to fluorine .
    • Thiophene vs. nitro groups: Thiophene’s electron-rich nature contrasts with nitro’s electron-withdrawing properties, influencing reactivity and target affinity .

Biological Activity

The compound N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic molecule featuring multiple heterocyclic structures. Its intricate design suggests potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound is characterized by several functional groups:

  • Furan ring
  • Triazole moiety
  • Pyrazole derivative
    These structural elements contribute to its biological activity and interaction with various biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. The following sections summarize key findings regarding its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance:

  • In vitro studies showed significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating strong efficacy (Table 1) .
Microorganism Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1850
Staphylococcus aureus2025
Candida albicans1530

Anticancer Activity

The compound's anticancer potential has also been explored. Studies indicated that it could induce apoptosis in cancer cell lines such as MCF7 and A549:

  • The compound demonstrated an IC50 value of 8.107 µM against HepG2 liver carcinoma cells, which is significantly lower than standard chemotherapeutic agents like doxorubicin .

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins. Notably:

  • The compound was found to interact with protein kinases involved in cell proliferation, suggesting a mechanism through which it may exert its anticancer effects .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their antimicrobial and antioxidant properties. Results indicated that compounds with similar structural features exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Thiadiazole Derivatives : Research on thiadiazole derivatives showed broad biological activity including antimicrobial and anticancer properties. This supports the hypothesis that heterocyclic compounds can be effective in drug development .

Q & A

Basic: What are the key steps and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the pyrazole and triazole rings via hydrazine derivatives under reflux in ethanol or THF .
  • Thioether linkage : Coupling of the sulfanyl-acetamide moiety using mercapto-triazole intermediates, requiring pH control (7–8) and room temperature to prevent oxidation .
  • Amidation : Final coupling of the furan-2-carboxamide group using EDC/HOBt as coupling agents in anhydrous DMF at 0–5°C .
    Critical parameters: Temperature control (±2°C), inert atmosphere (N₂/Ar), and HPLC purity checks (>95%) are essential .

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., triazole CH at δ 8.2–8.5 ppm) and carbon backbone .
  • X-ray crystallography : Resolves bond angles and dihedral distortions (e.g., triazole-pyrazole dihedral angle ~15°) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 678.12) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in enzyme assays) may arise from:

  • Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS) and incubation times .
  • Compound purity : Re-test batches using orthogonal methods (HPLC + LC-MS) to exclude degradation products .
  • Target specificity : Perform competitive binding assays with known inhibitors (e.g., ATP-competitive kinases) to validate selectivity .

Advanced: What strategies optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • Byproduct suppression : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
  • Catalyst screening : Test Pd/C vs. CuI for Suzuki-Miyaura couplings; CuI often reduces homocoupling byproducts .
  • Solvent optimization : Replace DMF with DMAc for higher solubility of hydrophobic intermediates, reducing side reactions .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer:
Based on structural analogs:

  • Kinase inhibition : The triazole-thiophene motif suggests ATP-binding pocket interactions (e.g., JAK2 or EGFR kinases) .
  • GPCR modulation : The chlorophenyl group may target serotonin (5-HT₂) or adrenergic receptors .
    Validation approach: Use computational docking (AutoDock Vina) followed by SPR binding assays .

Advanced: How can computational modeling predict reactivity under varying pH conditions?

Methodological Answer:

  • DFT calculations : Simulate protonation states (e.g., triazole N-atoms) at pH 2–10 using Gaussian09 .
  • Solvent accessibility : MD simulations (AMBER) identify labile bonds (e.g., thioether linkage) prone to hydrolysis .
  • pKa prediction : Tools like MarvinSketch estimate ionizable groups (e.g., furan carboxamide pKa ~3.5) .

Basic: What analytical methods assess the compound’s stability in solution?

Methodological Answer:

  • Forced degradation studies : Expose to UV light (ICH Q1B), heat (40–60°C), and oxidants (H₂O₂), then monitor via:
    • HPLC-DAD : Track degradation peaks at 254 nm .
    • LC-MS/MS : Identify hydrolysis products (e.g., free furan-2-carboxylic acid) .
  • Storage recommendations : Lyophilized form at -20°C in amber vials prevents photodegradation .

Advanced: How does the compound’s 3D conformation influence its binding to proteins?

Methodological Answer:

  • X-ray co-crystallography : Resolve ligand-protein complexes (e.g., with kinase domains) to identify key H-bonds (e.g., triazole N-H to Glu694) .
  • Pharmacophore mapping : Highlight essential features (e.g., thiophene’s sulfur for van der Waals contacts) using Schrödinger .
  • SAR studies : Modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to test steric effects .

Basic: What are the documented solubility and formulation challenges?

Methodological Answer:

  • Solubility profile : Poor aqueous solubility (<10 µg/mL) due to hydrophobicity; improve via:
    • Co-solvents : 10% DMSO/PEG400 mixtures .
    • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.2) .
  • LogP determination : Experimental shake-flask method (logP ~3.8) aligns with ChemAxon predictions .

Advanced: How do researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines (e.g., HEK293T) .
  • Biomarker analysis : Measure downstream phosphorylation (e.g., p-STAT3 for JAK2 inhibition) via Western blot .

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